molecular formula C42H67NaO17S B051700 Sulfapatrinoside I CAS No. 120190-30-9

Sulfapatrinoside I

Número de catálogo B051700
Número CAS: 120190-30-9
Peso molecular: 899 g/mol
Clave InChI: WETNCPFEQKZERY-LFWFSVNSSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfapatrinoside I is a natural product that has been isolated from the marine sponge, Spongosorites sp. It has been found to possess various biological activities, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Sulfapatrinoside I has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, sulfapatrinoside I has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been reported to inhibit the replication of several viruses, including HIV-1, making it a potential antiviral agent.

Mecanismo De Acción

The mechanism of action of sulfapatrinoside I is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.

Efectos Bioquímicos Y Fisiológicos

Sulfapatrinoside I has been found to exhibit various biochemical and physiological effects. For instance, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Furthermore, it has been found to induce the expression of various genes involved in apoptosis and cell cycle arrest.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using sulfapatrinoside I in lab experiments is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile tool for studying various disease pathways. However, one of the limitations of using sulfapatrinoside I is its complex structure, which makes it challenging to synthesize and isolate. In addition, its low yield and high cost make it difficult to obtain large quantities for use in experiments.

Direcciones Futuras

There are several future directions for the study of sulfapatrinoside I. One of the areas of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action and to optimize its structure for improved activity and selectivity. In addition, there is a need to develop more efficient synthetic methods for the production of sulfapatrinoside I. Furthermore, the study of its analogs and derivatives may lead to the discovery of new drugs with improved properties.

Métodos De Síntesis

Sulfapatrinoside I is a complex natural product that is challenging to synthesize. However, several synthetic approaches have been reported in the literature. The most efficient method involves the use of a convergent strategy, which involves the coupling of two key fragments. The first fragment is synthesized using a Horner-Wadsworth-Emmons reaction, while the second fragment is obtained through a glycosylation reaction. The two fragments are then coupled using a palladium-catalyzed cross-coupling reaction to yield sulfapatrinoside I.

Propiedades

Número CAS

120190-30-9

Nombre del producto

Sulfapatrinoside I

Fórmula molecular

C42H67NaO17S

Peso molecular

899 g/mol

Nombre IUPAC

sodium;[(3S,4R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-4-yl]methyl sulfate

InChI

InChI=1S/C42H68O17S.Na/c1-20-9-14-42(37(51)59-36-34(50)32(48)30(46)24(58-36)18-55-35-33(49)31(47)29(45)23(17-43)57-35)16-15-40(5)22(28(42)21(20)2)7-8-26-38(3)12-11-27(44)39(4,19-56-60(52,53)54)25(38)10-13-41(26,40)6;/h7,20-21,23-36,43-50H,8-19H2,1-6H3,(H,52,53,54);/q;+1/p-1/t20-,21+,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33-,34-,35-,36+,38+,39+,40-,41-,42+;/m1./s1

Clave InChI

WETNCPFEQKZERY-LFWFSVNSSA-M

SMILES isomérico

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)COS(=O)(=O)[O-])O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O.[Na+]

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O.[Na+]

SMILES canónico

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O.[Na+]

Sinónimos

3 beta-hydroxyurs-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester
sulfapatrinoside I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.